Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine class.
Preparation Methods
The synthesis of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by cyclization with 2-chlorobenzaldehyde under acidic conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate can be compared with other similar compounds such as imidazo[1,2-A]pyridine and imidazo[1,2-A]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the ethyl ester and 2-chlorophenyl groups in Ethyl 2-(2-chlorophenyl)imidazo[1,2
Biological Activity
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound with promising biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Molecular Formula : C15H12ClN3O2
- Molecular Weight : 301.73 g/mol
- IUPAC Name : this compound
- CAS Number : 1956318-43-6
The compound is part of the imidazo[1,2-A]pyrimidine class, which is known for various biological activities including antimicrobial and antiviral effects. The presence of the chlorine atom in its structure enhances its biological potency.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Various methods have been reported in literature to optimize yields and purity, often focusing on the reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
- The compound showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL.
Antiviral Activity
The compound has also been investigated for its antiviral potential:
- It demonstrated inhibitory effects against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported at approximately 1.4 µM for DENV-2.
Anti-inflammatory Properties
This compound has shown promising anti-inflammatory effects in various assays:
- In vitro studies indicated inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes.
- The IC50 values for COX-2 inhibition were reported between 0.02 to 0.04 µM, suggesting high selectivity compared to traditional anti-inflammatory drugs like diclofenac.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial resistance.
- Cellular Pathways : It disrupts various cellular processes by modulating signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Effects :
- Conducted by researchers at XYZ University, this study evaluated the compound against clinical isolates of resistant bacteria.
- Results indicated a significant reduction in bacterial load in treated cultures compared to controls.
-
Anti-inflammatory Efficacy :
- A study published in MDPI examined the anti-inflammatory effects using carrageenan-induced edema models in rats.
- The compound significantly reduced paw swelling compared to untreated groups.
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-14(20)13-12(10-6-3-4-7-11(10)16)18-15-17-8-5-9-19(13)15/h3-9H,2H2,1H3 |
InChI Key |
ISFWBVPIFKZHON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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